

# Technical Guide: Synthesis and Purification of Acid Orange 116

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## Compound of Interest

Compound Name: Acid Orange 116

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This technical guide provides a comprehensive overview of the synthesis and purification methods for the disazo dye, **Acid Orange 116** (C.I. 116). The information is compiled from various sources to offer a detailed understanding of the chemical processes involved, tailored for a scientific audience.

## Introduction

**Acid Orange 116** is a water-soluble anionic dye characterized by the presence of two azo (-N=N-) groups, which act as the primary chromophore.<sup>[1][2]</sup> Its structure also incorporates sulfonic acid groups, enhancing its solubility in aqueous media and its affinity for proteinaceous fibers.<sup>[3]</sup> The dye is synthesized through a multi-step process involving sequential diazotization and coupling reactions, followed by an alkylation step.<sup>[1][2]</sup> Purification of the final product is crucial to remove unreacted starting materials and byproducts, typically achieved through salting out.<sup>[2]</sup>

## Synthesis of Acid Orange 116

The synthesis of **Acid Orange 116** is a multi-stage process that begins with the diazotization of m-aminobenzenesulfonic acid. This is followed by a coupling reaction with 1-naphthylamine. The resulting monoazo compound undergoes a second diazotization, followed by a final coupling reaction with p-cresol. The synthesis is completed by an alkylation reaction using diethyl sulfate.<sup>[1][2]</sup>

## Synthesis Workflow

The overall synthetic pathway can be visualized as a series of sequential reactions.



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Caption: Synthesis workflow for **Acid Orange 116**.

## Experimental Protocol (Based on Analogous Azo Dye Syntheses)

While a detailed, peer-reviewed protocol specifically for **Acid Orange 116** is not readily available in the public domain, the following procedure is a composite based on established methods for the synthesis of similar disazo acid dyes.[4][5] Researchers should treat this as a representative method and optimize conditions as necessary.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )
m-Aminobenzenesulfonic acid	173.19
1-Naphthylamine	143.19
p-Cresol	108.14
Sodium Nitrite (NaNO <sub>2</sub> )	69.00
Hydrochloric Acid (HCl)	36.46
Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	105.99
Diethyl Sulfate	154.19
Sodium Chloride (NaCl)	58.44

#### Procedure:

##### Step 1: First Diazotization of m-Aminobenzenesulfonic Acid

- In a suitable reaction vessel, dissolve a specific molar equivalent of m-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.
- Cool the resulting solution to 0-5°C in an ice bath.
- Slowly add a stoichiometric amount of sodium nitrite solution while maintaining the low temperature.
- Acidify the mixture by the slow addition of concentrated hydrochloric acid, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.[\[6\]](#)

##### Step 2: First Coupling Reaction

- In a separate vessel, dissolve an equimolar amount of 1-naphthylamine in a slightly acidic aqueous solution.
- Cool this solution to 0-5°C.

- Slowly add the cold diazonium salt solution from Step 1 to the 1-naphthylamine solution with constant stirring.
- Maintain the temperature at 0-5°C and continue stirring for a period sufficient to ensure complete coupling. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Step 3: Second Diazotization

- To the reaction mixture containing the monoazo intermediate, add a further stoichiometric equivalent of sodium nitrite solution, keeping the temperature at 0-5°C.
- Slowly add concentrated hydrochloric acid to facilitate the formation of the second diazonium salt.

#### Step 4: Second Coupling Reaction

- In a separate vessel, dissolve an equimolar amount of p-cresol in a dilute aqueous sodium hydroxide solution.
- Cool this alkaline solution to 0-5°C.
- Slowly add the cold diazonium salt solution from Step 3 to the p-cresol solution with vigorous stirring.
- Control the pH of the reaction mixture to ensure it remains alkaline, which is crucial for the coupling reaction with a phenol.

#### Step 5: Alkylation

- Following the completion of the second coupling reaction, introduce a stoichiometric amount of diethyl sulfate to the reaction mixture.
- The reaction may require gentle heating to proceed to completion. The progress of the alkylation can be monitored by TLC.

## Purification of Acid Orange 116

The crude **Acid Orange 116** synthesized is typically contaminated with inorganic salts and unreacted starting materials. The most common method for its purification is salting out, which reduces the solubility of the dye in the aqueous medium, causing it to precipitate.[2][3]

## Purification Workflow



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Caption: General purification workflow for **Acid Orange 116**.

## Experimental Protocol

Procedure:

- **Salting Out:** To the crude reaction mixture, add a significant quantity of sodium chloride (salting out). The exact amount will depend on the volume of the solution and should be determined empirically to maximize precipitation. Stir the mixture to ensure the salt dissolves and the dye precipitates completely.
- **Filtration:** Collect the precipitated dye by vacuum filtration using a Buchner funnel.[6]
- **Washing:** Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities that are more soluble in the brine than the dye.
- **Drying:** Dry the purified **Acid Orange 116** in a vacuum oven at a moderate temperature to remove residual water and any volatile impurities.

## Alternative Purification Method: Recrystallization

For achieving higher purity, recrystallization can be employed. The choice of solvent is critical and should be one in which the dye is sparingly soluble at room temperature but readily soluble at elevated temperatures. For sulfonated azo dyes, mixtures of ethanol and water are often effective.[7]

Procedure:

- Dissolve the crude dye in a minimum amount of hot solvent (e.g., an ethanol/water mixture).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.

## Data Presentation

The following table summarizes the key chemical and physical properties of **Acid Orange 116**. Quantitative data on reaction yields and purity levels are highly dependent on the specific experimental conditions and are not consistently reported in the available literature.

Property	Value	Reference
C.I. Name	Acid Orange 116	[1]
CAS Number	12220-10-9	[1]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> N <sub>4</sub> NaO <sub>4</sub> S	[1]
Molecular Weight	496.51 g/mol	[1]
Appearance	Dark red-orange powder	[2]
Solubility	Soluble in water	[2]

## Conclusion

The synthesis of **Acid Orange 116** is a well-established process in industrial dye chemistry, involving a series of diazotization and coupling reactions. While the general methodology is clear, the successful and efficient production of a high-purity product relies on careful control of reaction conditions and effective purification. The protocols provided in this guide, based on

analogous syntheses, offer a solid foundation for laboratory-scale preparation. Further optimization of these methods is encouraged to enhance yield and purity.

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